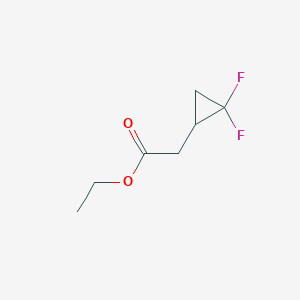
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide
Overview
Description
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide is an important organic synthesis intermediate . It is commonly used in the synthesis of pesticides, pharmaceuticals, and other organic compounds . It can also be used as a protecting group for Styrene (aromatic alcohol) for organic synthesis reactions .
Synthesis Analysis
The synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide involves several steps. One method involves the reaction of 3-fluoro-4-chlorobenzyl alcohol and Trifluoromethyl bromide in the presence of sodium carbonate at low temperatures . After reduction treatment with sodium sulfite or cuprous chloride, the target product is obtained .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide is C8H4BrClF4 . The InChI code is 1S/C8H4BrClF4/c9-3-4-1-2-5 (8 (12,13)14)6 (10)7 (4)11/h1-2H,3H2 .Chemical Reactions Analysis
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide can participate in various chemical reactions. For instance, it can undergo a Pd-catalyzed coupling reaction with 4-methyl-2-acetaminothiazole to form an intermediate, which can then be hydrolyzed in the presence of 6 M HCl .Scientific Research Applications
Pharmaceutical Research
Organofluorine compounds are prevalent in pharmaceuticals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The compound could be used in the synthesis of new pharmaceuticals, especially where the introduction of a trifluoromethyl group is desired for its bioactive properties.
Agrochemical Development
Similar to pharmaceuticals, organofluorine compounds are also abundant in agrochemical products . The compound could be involved in creating pesticides or herbicides, where the trifluoromethyl group may improve the compound’s activity or stability.
Electrophilic Organic Cations Stabilization
The related compound 1,3-Bis(trifluoromethyl)-5-bromobenzene is used to prepare stabilizing counterions for electrophilic organic and organometallic cations . It’s possible that our compound could serve a similar purpose in research involving cation stabilization.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide in chemical reactions often involves the formation of free radicals . For example, in a free radical reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), and the reaction continues .
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4/c9-3-4-1-2-5(8(12,13)14)6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILUIBARYCHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184355 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
CAS RN |
1431329-66-6 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433184.png)






![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)